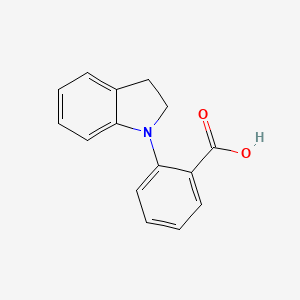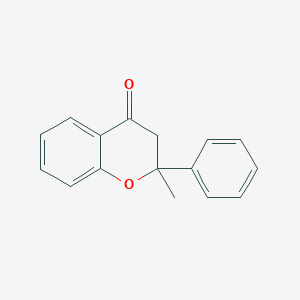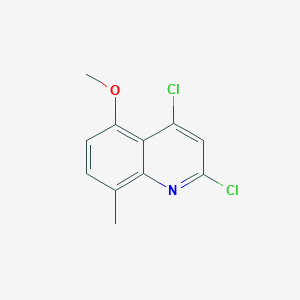
Benzoic acid, 4-((trimethylsilyl)amino)-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-((trimethylsilyl)amino)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an ethyl ester group attached to a benzoic acid moiety, which is further substituted with a trimethylsilyl group on the amino functionality
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-((trimethylsilyl)amino)benzoate typically involves the reaction of 4-aminobenzoic acid with trimethylsilyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified with ethanol under acidic conditions to yield the final product . The reaction conditions are generally mild, and the process can be carried out at room temperature.
Industrial Production Methods
While specific industrial production methods for Ethyl 4-((trimethylsilyl)amino)benzoate are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-((trimethylsilyl)amino)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Ester Hydrolysis: The ester group can be hydrolyzed to produce the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as halides or alkoxides can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.
Major Products Formed
Substitution Products: Various substituted benzoates depending on the nucleophile used.
Oxidation Products: Oxidized derivatives of the benzoate moiety.
Reduction Products: Reduced forms of the benzoate ester.
Hydrolysis Products: 4-aminobenzoic acid and ethanol.
Applications De Recherche Scientifique
Ethyl 4-((trimethylsilyl)amino)benzoate has several applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Ethyl 4-((trimethylsilyl)amino)benzoate involves its interaction with molecular targets such as enzymes or receptors. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. Once inside the cell, it can undergo metabolic transformations, leading to the formation of active metabolites that exert their effects on specific pathways .
Comparaison Avec Des Composés Similaires
Ethyl 4-((trimethylsilyl)amino)benzoate can be compared with other similar compounds such as:
Ethyl 4-aminobenzoate: Lacks the trimethylsilyl group, resulting in different chemical and biological properties.
Methyl 4-aminobenzoate: Similar structure but with a methyl ester group instead of an ethyl ester.
Benzocaine: A well-known local anesthetic with a similar benzoate structure but different functional groups.
The presence of the trimethylsilyl group in Ethyl 4-((trimethylsilyl)amino)benzoate imparts unique properties, such as increased stability and lipophilicity, which can be advantageous in certain applications .
Propriétés
Numéro CAS |
59096-06-9 |
|---|---|
Formule moléculaire |
C12H19NO2Si |
Poids moléculaire |
237.37 g/mol |
Nom IUPAC |
ethyl 4-(trimethylsilylamino)benzoate |
InChI |
InChI=1S/C12H19NO2Si/c1-5-15-12(14)10-6-8-11(9-7-10)13-16(2,3)4/h6-9,13H,5H2,1-4H3 |
Clé InChI |
MBUKPTCGZZRZQR-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC=C(C=C1)N[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





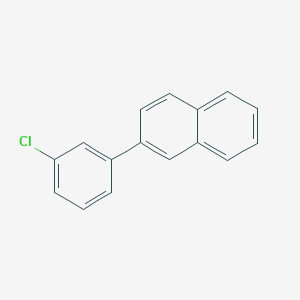
![Ethyl 6-chlorobenzo[d]thiazole-2-carboxylate](/img/structure/B11869888.png)
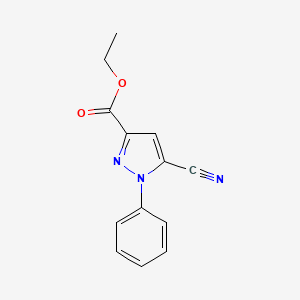
![2-ethyl-3-[(Z)-2-oxopropylideneamino]quinazolin-4-one](/img/structure/B11869912.png)

